Chitotriose 3HCl Oral Bioavailability: A Critical PK Advantage Over Chitotetraose and Chitopentaose
In a direct comparative pharmacokinetic study in rats, Chitotriose 3HCl (DP=3) was demonstrated to be orally bioavailable, while higher DP oligomers, chitotetraose (DP=4) and chitopentaose (DP=5), were not detected in plasma even at a 10x higher dose [1]. This confirms that systemic exposure after oral administration is a unique property of DP=2 and DP=3 oligomers in this class [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Detectable in plasma after a 30 mg/kg oral dose in rats. |
| Comparator Or Baseline | Chitotetraose and Chitopentaose: Not detectable in plasma after a 300 mg/kg oral dose in rats. |
| Quantified Difference | Bioavailability is a qualitative difference; Chitotriose is absorbed, while chitotetraose and chitopentaose are not, even at a 10-fold higher dose. |
| Conditions | In vivo pharmacokinetic study in rats. Plasma levels measured by HPLC. |
Why This Matters
This is a primary differentiator for applications requiring systemic exposure. For in vivo studies aiming for an oral route of administration, chitotetraose or chitopentaose are not viable substitutes, making Chitotriose 3HCl the essential choice.
- [1] Chen, A. S., Taguchi, T., Okamoto, H., Danjo, K., Sakai, K., & Matahira, Y. (2005). Pharmacokinetics of chitobiose and chitotriose administered intravenously or orally to rats. Biological and Pharmaceutical Bulletin, 28(3), 545-548. View Source
